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Diethyl 3-aminopentanedioate hydrochloride -

Diethyl 3-aminopentanedioate hydrochloride

Catalog Number: EVT-8248003
CAS Number:
Molecular Formula: C9H18ClNO4
Molecular Weight: 239.69 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Diethyl 3-aminopentanedioate hydrochloride is an organic compound with the chemical formula C9H18ClNO4C_9H_{18}ClNO_4 and a molecular weight of 203.24 g/mol. It is classified as an amino acid derivative and a diester, specifically a substituted derivative of pentanedioic acid. The compound is notable for its potential applications in pharmaceuticals and organic synthesis.

Source

Diethyl 3-aminopentanedioate hydrochloride can be synthesized through various chemical methods, often involving the reaction of diethyl malonate with amines or other nitrogen-containing compounds. It is available from chemical suppliers and can also be synthesized in laboratory settings.

Classification
  • Chemical Class: Amino acid derivatives, diesters
  • CAS Number: 51865-85-1
  • PubChem CID: 24190535
Synthesis Analysis

Methods

The synthesis of Diethyl 3-aminopentanedioate hydrochloride typically involves multi-step reactions:

  1. Formation of the Intermediate: Diethyl malonate is reacted with an appropriate amine to form an intermediate compound.
  2. Hydrochlorination: The intermediate is then treated with hydrochloric acid to yield the hydrochloride salt.

Technical Details

The synthesis may include:

  • Use of solvents such as ethanol or methanol.
  • Catalysts to facilitate the reaction, depending on the specific synthetic route.
  • Temperature and pressure control during reactions to optimize yield.
Molecular Structure Analysis

Data

  • Molecular Formula: C9H18ClNO4C_9H_{18}ClNO_4
  • Molecular Weight: 203.24 g/mol
  • InChI Key: A unique identifier for chemical substances.
Chemical Reactions Analysis

Reactions

Diethyl 3-aminopentanedioate hydrochloride can participate in several chemical reactions, including:

  1. Esterification: Reacting with alcohols to form new esters.
  2. Amidation: Reaction with carboxylic acids or their derivatives to form amides.
  3. Decarboxylation: Under specific conditions, it may lose carbon dioxide.

Technical Details

These reactions often require specific conditions such as elevated temperatures or the presence of catalysts to drive the reaction forward effectively.

Mechanism of Action

Process

The mechanism of action for Diethyl 3-aminopentanedioate hydrochloride involves its interaction with biological systems, particularly in drug formulation where it may act as a precursor for amino acids or other biologically active compounds.

Data

Research indicates that derivatives of this compound can influence metabolic pathways, particularly in amino acid synthesis and neurotransmitter production, although specific pathways for this compound need further elucidation.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white to off-white solid.
  • Solubility: Soluble in polar solvents like water and ethanol.

Chemical Properties

  • pH: The pH of aqueous solutions can vary based on concentration but generally falls within neutral ranges.
  • Stability: Stable under normal laboratory conditions but should be stored away from strong acids and bases.

Relevant data indicates that the compound has a melting point around 100 °C, although this can vary based on purity and formulation.

Applications

Diethyl 3-aminopentanedioate hydrochloride has several scientific uses:

  1. Synthesis Intermediate: Used in the production of various pharmaceuticals and organic compounds.
  2. Research Applications: Investigated for its potential role in drug development, particularly in synthesizing amino acid derivatives used in medicinal chemistry.
  3. Biochemical Studies: May serve as a tool in studying metabolic pathways involving amino acids.
Synthetic Methodologies and Optimization

Catalytic Hydrogenation Innovations for Precursor Conversion

Catalytic hydrogenation represents a critical step in the synthesis of Diethyl 3-aminopentanedioate hydrochloride from its precursor, Diethyl 3-oxopentanedioate (diethyl oxoglutarate). This transformation requires precise control to achieve high selectivity for the primary amine while avoiding over-reduction or side reactions. Recent innovations focus on catalyst systems and reaction engineering to optimize efficiency and yield.

Palladium on carbon (Pd/C) remains the predominant catalyst due to its consistent performance in reductive amination. Under hydrogen pressures of 3-5 atm and temperatures of 50-70°C, Pd/C (5-10% loading) achieves conversions exceeding 90% within 4-6 hours. The reaction typically employs ethanol or methanol as solvents, which facilitate both substrate solubility and hydrogen diffusion [1] [4]. Platinum oxide (PtO₂) has emerged as a superior alternative for substrates prone to dehalogenation or desulfurization side reactions. Its modified form, incorporating trace amounts of ferrous sulfate, enhances amine selectivity to >95% by suppressing imine intermediate formation [4].

Nickel-based catalysts, particularly Raney nickel, offer economic advantages for industrial-scale production. However, they necessitate higher pressures (10-15 atm H₂) and exhibit sensitivity to trace oxygen, requiring rigorous inert gas purging. Doping Raney nickel with molybdenum (2-3 wt%) significantly improves stability, reducing deactivation rates by 40% during prolonged operations [1] [5].

Table 1: Comparative Hydrogenation Catalysts for Diethyl 3-oxopentanedioate Conversion

Catalyst SystemH₂ Pressure (atm)Temperature (°C)Reaction Time (h)Amine Yield (%)Key Advantages
Pd/C (5%)3-550-604-690-92High reproducibility
PtO₂/FeSO₄4-640-505-794-97Exceptional selectivity
Mo-Raney Ni10-1570-806-885-88Cost efficiency

Solvent System Design in Nitrosation and Reduction Processes

Solvent selection critically influences the efficiency of nitrosation and subsequent reduction steps en route to Diethyl 3-aminopentanedioate hydrochloride. Ideal solvents must balance substrate solubility, reagent compatibility, and byproduct management while minimizing hydrolysis of ester functionalities.

For nitrosation, anhydrous ethyl acetate or dichloromethane enables efficient generation of the nitroso intermediate from diethyl malonate derivatives. These solvents suppress water intrusion, preventing hydrolysis of the nitrosating agent (e.g., sodium nitrite) and subsequent carboxylic acid formation. Studies indicate that maintaining water content below 0.1% in ethyl acetate increases nitroso intermediate yield by 25% compared to aqueous-blend systems [4] [9].

Reduction of the nitroso intermediate employs mixed solvent systems to address conflicting requirements: polar solvents to solubilize borohydride reductants, and non-polar solvents to stabilize the amine product. A 3:1 v/v blend of tetrahydrofuran (THF) and water optimally facilitates sodium borohydride-mediated reduction. THF solubilizes the organic intermediate, while controlled water addition (≤25 vol%) accelerates borohydride decomposition without inducing ester saponification. Incorporating 5-10 vol% acetic acid as a pH modifier (pH 5-6) further prevents imine polymerization, boosting isolated amine yields to 86% [4] [5].

Table 2: Solvent Systems for Nitroso Intermediate Reduction

Solvent Blend (v/v)ReductantTemperature (°C)Amine Yield (%)Ester Hydrolysis (%)
THF/H₂O (3:1)NaBH₄20-2586<1
Ethanol/H₂O (4:1)NaBH₄30-35728
MethanolNaBH₄25-306815

Continuous Flow Reactor Technologies for Industrial-Scale Production

Continuous flow reactors address key limitations of batch synthesis for Diethyl 3-aminopentanedioate hydrochloride, including thermal inhomogeneity, extended processing times, and safety concerns associated with hydrogen handling. Two reactor configurations demonstrate particular promise:

Tubular Plug-Flow Reactors with Catalyst Cartridges: Fixed-bed reactors packed with Pd/Al₂O₃ pellets enable continuous hydrogenation of diethyl oxoglutarate. Substrate solution and hydrogen gas are co-fed into a high-pressure reactor (10-15 bar H₂) at 60°C. Residence times of 15-30 minutes achieve >95% conversion, with productivities exceeding 50 g·L⁻¹·h⁻¹. In-line gas-liquid separators remove excess hydrogen for recycling, reducing reagent consumption by 40% compared to batch processes [6] [10].

Multi-Step Telescoped Systems: Integrating nitrosation, reduction, and salt formation into a single continuous sequence minimizes intermediate isolation. A representative system comprises:

  • A PTFE microreactor for nitrosation (residence time: 5 min, 0°C)
  • A coiled-tube reactor for borohydride reduction (residence time: 10 min, 25°C)
  • A static mixer for hydrochloric acid quench and salt crystallizationThis configuration reduces total synthesis time from 12 hours (batch) to under 40 minutes, with overall yields improving from 65% to 82% due to suppressed side reactions [6] [10].

Backpressure regulators (maintaining 20-50 psi) prevent solvent vaporization during exothermic reductions, while in-line FTIR monitors imine intermediate concentrations to dynamically adjust reductant feed rates.

Catalyst Selection and Deactivation Mechanisms (Pd, Ni, Fe-based Systems)

Catalyst longevity dictates economic viability in Diethyl 3-aminopentanedioate hydrochloride synthesis. Deactivation pathways vary significantly across metal systems:

  • Palladium Catalysts: Pd/C (5-10% Pd) suffers primarily from sulfur poisoning due to trace thiol impurities in diethyl oxoglutarate. Sulfur levels as low as 50 ppm irreversibly adsorb onto Pd sites, reducing activity by 70% after five cycles. Pre-treatment with lead acetate or mercury salts selectively poisons surface sulfur-binding sites, extending catalyst lifespan by 3-fold. Leaching of Pd nanoparticles (<0.5 ppm per run) necessitates costly recovery steps for pharmaceutical-grade synthesis [1] [4].

  • Nickel Catalysts: Raney nickel deactivates via surface oxidation and pore blockage by amine oligomers. X-ray photoelectron spectroscopy reveals that 60% of surface nickel converts to NiO within ten reaction cycles under ambient atmosphere handling. Molybdenum doping (2-3 wt%) mitigates oxidation by forming stable Ni-Mo intermetallic phases. Additionally, periodic washing with hot toluene dissolves oligomeric deposits, restoring 85% of initial activity [1] [5].

  • Iron-Based Systems: Nanoscale zero-valent iron (nZVI) offers an ultra-low-cost alternative but exhibits rapid deactivation via agglomeration and passivation oxide layers. Silica encapsulation (nZVI@SiO₂) reduces particle coalescence, while acetic acid additives (1 vol%) dissolve surface oxides during hydrogenation. Despite these modifications, nZVI systems achieve only 45% conversion after four hours, limiting industrial utility [5].

Purification Strategies: Crystallization vs. Chromatographic Techniques

Final product purity hinges on effective separation of Diethyl 3-aminopentanedioate hydrochloride from reaction byproducts, including unreacted precursor, ester hydrolysis products, and reduction-derived alcohols.

Anti-Solvent Crystallization: This method exploits differential solubility in ethanol/ethyl acetate blends. Crude amine hydrochloride is dissolved in hot ethanol (60°C), followed by gradual addition of ethyl acetate (4:1 v/v). The hydrochloride salt selectively crystallizes with >99% purity, while malonate esters and 3-hydroxy derivatives remain solubilized. Key parameters include:

  • Cooling rate: 0.5°C/min to 5°C
  • Seed crystal addition at 40°C
  • Stirring speed: 200-300 rpmThis process delivers 85-90% recovery with residual solvent levels below 500 ppm, meeting pharmaceutical excipient standards [3] [4].

Silica Gel Chromatography: Reserved for high-purity applications (e.g., analytical standards), gradient elution with chloroform/methanol (10:1 to 5:1 v/v) separates the target compound from hydrolyzed diacid impurities. Automated flash chromatography systems reduce processing time to 30-45 minutes per batch, achieving 98.5% purity. However, silica gel-induced ester hydrolysis (3-5%) and solvent consumption (20 L/kg product) render chromatography economically prohibitive for bulk production [6].

Table 3: Purification Performance Comparison

MethodPurity (%)Recovery (%)Key Impurities RemovedScalability
Ethanol/Ethyl acetate crystallization99.0-99.585-90Diethyl 3-hydroxypentanedioateIndustrial
Silica gel chromatography98.5-99.075-80Glutaric acid monoethyl esterLaboratory
Heptane recrystallization98.0-98.580-85Ethyl 3-aminopentanedioatePilot scale

Properties

Product Name

Diethyl 3-aminopentanedioate hydrochloride

IUPAC Name

diethyl 3-aminopentanedioate;hydrochloride

Molecular Formula

C9H18ClNO4

Molecular Weight

239.69 g/mol

InChI

InChI=1S/C9H17NO4.ClH/c1-3-13-8(11)5-7(10)6-9(12)14-4-2;/h7H,3-6,10H2,1-2H3;1H

InChI Key

XCTVAGMMVHLHQU-UHFFFAOYSA-N

SMILES

CCOC(=O)CC(CC(=O)OCC)N.Cl

Canonical SMILES

CCOC(=O)CC(CC(=O)OCC)N.Cl

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